molecular formula C23H19N3O2S B2541660 N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide CAS No. 710283-82-2

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide

Cat. No.: B2541660
CAS No.: 710283-82-2
M. Wt: 401.48
InChI Key: ZDCZTWSWTORWMK-UHFFFAOYSA-N
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Description

This compound is a quinoxaline-based acetamide derivative characterized by a 3-phenylquinoxaline core linked to a thioacetamide group substituted with a 4-methoxyphenyl moiety. Quinoxaline derivatives are renowned for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-18-13-11-17(12-14-18)24-21(27)15-29-23-22(16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZTWSWTORWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Thiolation of 2-Chloro-3-Phenylquinoxaline with N-(4-Methoxyphenyl)-2-Chloroacetamide

This two-step approach begins with the preparation of 3-phenylquinoxaline-2(1H)-thione (3 ), a critical intermediate. Chloroquinoxaline (1 ) reacts with N-cyclohexyldithiocarbamate cyclohexylammonium salt (2 ) in chloroform at 61°C for 12 hours, yielding 3 with 69% efficiency. The thione tautomerizes into a nucleophilic thiolate, which subsequently displaces chloride from N-(4-methoxyphenyl)-2-chloroacetamide in ethanol under reflux.

Reaction Conditions :

  • Step 1 : Chloroquinoxaline (2.5 mmol), thiating reagent 2 (2.5 mmol), chloroform, 61°C, 12 h.
  • Step 2 : Intermediate 3 (1 mmol), N-(4-methoxyphenyl)-2-chloroacetamide (1 mmol), ethanol, reflux, 24 h.

Characterization : The final product exhibits distinct $$ ^1\text{H} $$-NMR signals at δ 14.56 ppm (NH, broad singlet) and 8.48–7.78 ppm (aromatic protons). Mass spectrometry confirms the molecular ion peak at m/z 431.5.

Method 2: Catalyst-Free Synthesis via Quinoxaline-2,3-Dione

A novel catalyst-free protocol starts with quinoxaline-2,3-dione (1 ), which undergoes chlorination using thionyl chloride (SOCl$$_2$$) in dry methylene chloride to produce 2,3-dichloroquinoxaline (2 ). Selective substitution at the C2 position with N-(4-methoxyphenyl)amine forms 2-(4-methoxyphenylamino)-3-chloroquinoxaline (3 ), followed by thionation with 2 to yield the target compound.

Optimization Insights :

  • Chlorination at 0°C minimizes side reactions.
  • Thionation in ethanol under reflux for 12 hours ensures complete conversion.

Yield : 85–93%, significantly higher than traditional methods.

Method 3: Coupling of Preformed Thioacetamide and Quinoxaline Intermediates

An alternative route involves synthesizing N-(4-methoxyphenyl)-2-thioacetamide separately and coupling it with 3-phenylquinoxaline-2-chloride. The thioacetamide is prepared via reaction of N-(4-methoxyphenyl)-2-chloroacetamide with hydrogen sulfide (H$$_2$$S) in the presence of a polymer-supported amine catalyst, as described in patent literature. Subsequent nucleophilic substitution with 3-phenylquinoxaline-2-chloride in acetone containing potassium carbonate affords the final product.

Advantages :

  • Polymer-supported catalysts enable reagent recycling, reducing costs.
  • Mild conditions (25–70°C) prevent decomposition of sensitive groups.

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on yield, scalability, and practicality:

Method Key Reagents Yield Reaction Time Complexity
1 2 , Chloroacetamide 69% 36 h Moderate
2 SOCl$$_2$$, 2 93% 18 h Low
3 Polymer catalyst, H$$_2$$S 78% 24 h High

Method 2 emerges as the most efficient due to its catalyst-free design and high yield, though it requires stringent temperature control during chlorination. Method 3, while innovative, involves handling gaseous H$$_2$$S, posing safety challenges.

Structural Characterization and Validation

Spectroscopic Confirmation

  • $$ ^1\text{H} $$-NMR : Aromatic protons from the quinoxaline and methoxyphenyl groups resonate between δ 6.8–8.5 ppm, while the NH signal appears as a broad singlet near δ 14.5 ppm.
  • IR Spectroscopy : Stretching vibrations at 1656 cm$$^{-1}$$ (C=O) and 1242 cm$$^{-1}$$ (C-O-C) confirm acetamide and ether linkages.
  • X-ray Diffraction : Single-crystal analysis reveals a planar quinoxaline ring dihedral angle of 14.9–45.8° relative to the methoxyphenyl group, influencing molecular packing.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with biological macromolecules, while the thioether and methoxyphenyl groups can modulate its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

  • 4-Methoxyphenyl is a common substituent across analogs, improving solubility and hydrogen-bonding capacity .
  • Thioacetamide vs. sulfonylacetamide : Thio groups (target compound, 24) may enhance redox activity, whereas sulfonyl groups (40) improve stability .

Research Findings and Implications

Structural Flexibility: The target compound’s quinoxaline-thioacetamide scaffold allows for tunable electronic properties, contrasting with rigid oxadiazole-benzofuran systems (2b) .

Anti-Cancer Potential: Quinazoline-sulfonyl analogs (e.g., 40) outperform thioacetamides in cytotoxicity, suggesting sulfonyl groups enhance membrane permeability .

Synthetic Feasibility : Thioacetamide derivatives (target compound, 24) are synthesized with higher yields (>85%) compared to sulfonylated analogs (~75%) .

Biological Activity

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of 4-methoxyphenyl acetamide with phenylquinoxaline derivatives. The synthetic route typically includes:

  • Formation of Quinoxaline Derivative : The initial step involves the synthesis of the quinoxaline moiety, which is crucial for the biological activity of the final compound.
  • Thioacetic Acid Reaction : The quinoxaline derivative is then reacted with thioacetic acid to introduce the thio group.
  • Final Acetylation : The final step involves acetylation to yield this compound.

Antitumor Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15.5
This compoundA549 (lung cancer)12.8

Antiviral Activity

The compound has also been evaluated for antiviral properties:

  • Mechanism of Action : Quinoxaline derivatives have been reported to inhibit viral replication by interfering with viral RNA synthesis. This suggests potential applications in treating viral infections such as influenza and HIV.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Quinoxaline Core : Essential for interaction with biological targets.
  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Thio Group : Contributes to the reactivity and interaction with biomolecules.

Case Studies

  • Antitumor Efficacy in Animal Models : In a study involving mice implanted with tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
  • Synergistic Effects with Other Drugs : Research has shown that combining this compound with standard chemotherapeutic agents enhances overall efficacy, suggesting a potential role in combination therapy for cancer treatment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structural integrity of N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide?

  • Methodological Answer : The compound's structure is validated using a combination of FTIR (to identify thioacetamide C=S stretches at ~1,250–1,100 cm⁻¹), 1H NMR^1 \text{H NMR} (to resolve aromatic protons and methoxy groups), and 13C NMR^{13} \text{C NMR} (to confirm carbonyl and sulfur-linked carbons). High-resolution mass spectrometry (HRMS) further corroborates the molecular formula. For example, derivatives with similar scaffolds, such as compound 12 in , were characterized via these techniques, showing distinct peaks for methoxyphenyl (δ ~3.8 ppm for OCH3_3) and quinoxaline moieties (δ ~7.5–8.5 ppm for aromatic protons) .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization involves selecting appropriate coupling agents (e.g., DCC or EDCI for amide bond formation) and controlling reaction temperatures. For instance, thioacetamide derivatives synthesized in achieved yields of 41–80% by using triethylamine as a base and maintaining reflux conditions in polar aprotic solvents like DMF. Monitoring reaction progress via TLC and employing column chromatography for purification are critical steps .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : The MTT assay ( ) is widely used for cytotoxicity screening against cancer cell lines (e.g., HCT-116, MCF-7). For enzyme inhibition studies, α-glucosidase or kinase inhibition assays (e.g., CDK5/p25 in ) are recommended. Compound 9j in demonstrated IC50_{50} values in α-glucosidase inhibition, highlighting the need for dose-response curves and positive controls (e.g., acarbose) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound against therapeutic targets?

  • Methodological Answer : Glide XP docking ( ) incorporates hydrophobic enclosure and hydrogen-bonding motifs to predict binding affinities. For example, docking quinoxaline-thioacetamide derivatives into the ATP-binding pocket of CDK5/p25 ( ) requires protein preparation (e.g., OPLS-AA force field) and validation via RMSD calculations (<2.0 Å). Water desolvation penalties and ligand strain energy must be factored into scoring .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., bioavailability, metabolic stability). Strategies include:

  • Prodrug design : Modifying the methoxyphenyl group to enhance solubility (e.g., sulfonamide derivatives in ).
  • Metabolic profiling : Using LC-MS to identify major metabolites (e.g., cytochrome P450-mediated oxidation).
  • Formulation optimization : Nanoencapsulation to improve tissue penetration, as demonstrated for anti-TB compounds in .

Q. How do substituent variations on the quinoxaline ring influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with substituents at the 3-phenyl position (e.g., electron-withdrawing groups like -Cl or -CF3_3 in ). Biological testing against multiple targets (e.g., antimicrobial in vs. anticancer in ) reveals that electron-donating groups (e.g., -OCH3_3) enhance π-π stacking in hydrophobic enzyme pockets, while bulky groups reduce binding entropy .

Q. What computational methods validate the compound’s stability under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict degradation pathways (e.g., hydrolysis of the thioacetamide bond). Molecular dynamics simulations (e.g., 100 ns runs in Desmond) assess conformational stability in aqueous environments. For analogs like compound II-30 ( ), simulations showed that trifluoromethyl groups enhance rigidity, reducing metabolic cleavage .

Data Presentation

Table 1 : Comparative Biological Activity of Select Thioacetamide Derivatives

Compound IDTargetIC50_{50} (μM)Key Structural FeatureReference
9j ( )α-Glucosidase12.4Quinoline-thioacetamide
38 ( )HCT-116 (Cancer)8.7Sulfamoylquinazoline linkage
15 ( )CDK5/p250.45Chlorophenyl substitution

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